Spiro[3.4]octan-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-1-4-8(7)5-2-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEJDSGORXALFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016045 | |
| Record name | Spiro[3.4]octan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-36-7 | |
| Record name | Spiro[3.4]octan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.4]octan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Spiro 3.4 Octan 5 One and Its Architecturally Complex Derivatives
Direct Construction of the Spiro[3.4]octan-5-one Skeleton
The assembly of the spiro[3.4]octane core is a synthetic challenge due to the steric congestion around the spirocyclic center and the associated ring strain. Chemists have devised several elegant strategies to overcome these hurdles, which can be broadly categorized into cyclization reactions, cycloaddition approaches, and rearrangement strategies.
Cyclization and Cyclocondensation Reactions
Intramolecular cyclization reactions provide a powerful means to construct the cyclopentanone (B42830) portion of the this compound system. These methods typically involve the formation of a key carbon-carbon bond from a pre-functionalized cyclobutane (B1203170) precursor.
One classical yet effective strategy is the Thorpe-Ziegler reaction . This intramolecular condensation of a dinitrile, followed by hydrolysis and decarboxylation, yields a cyclic ketone. wikipedia.orgbuchler-gmbh.comnumberanalytics.comlscollege.ac.in For the synthesis of this compound, a suitable precursor would be a cyclobutane substituted with two nitrile-containing side chains at the same carbon atom. Base-catalyzed intramolecular cyclization of this dinitrile would form an enaminonitrile, which upon acidic workup, hydrolyzes to a β-keto nitrile and subsequently decarboxylates to furnish the desired spiroketone.
Another approach involves intramolecular aldol (B89426) cyclization . A cyclobutane-1,1-dicarbaldehyde (B13884590) or a related precursor bearing two carbonyl functionalities or their equivalents, positioned to form a five-membered ring, can be induced to cyclize under basic or acidic conditions to generate the cyclopentanone ring fused at the spirocenter.
[2+2] Cycloaddition Approaches to Spiro[3.4]octane Precursors
[2+2] Cycloaddition reactions are a cornerstone in the synthesis of four-membered rings and have been cleverly adapted to build the spiro[3.4]octane framework. These methods often generate a cyclobutane ring attached to a pre-existing five-membered ring or create both rings in a sequential manner.
A direct route involves the photochemical [2+2] cycloaddition of a cyclic enone with an allene (B1206475) . The irradiation of 2-cyclopentenone in the presence of allene, for instance, leads to the formation of cyclobutane adducts. researchgate.netcsic.es This reaction can produce a mixture of regioisomers, but the head-to-head adduct directly yields a methylenecyclobutane (B73084) fused to a cyclopentanone, a direct precursor to this compound that can be converted to the ketone via ozonolysis or other oxidative cleavage methods. Theoretical studies have delved into the mechanism and regioselectivity of this cycloaddition, suggesting that the reaction proceeds through a triplet 1,4-biradical intermediate. acs.org
The de Mayo reaction offers a two-step sequence involving a photocycloaddition followed by a retro-aldol reaction. wikipedia.org In a relevant example, the intramolecular [2+2] photocycloaddition of a dioxenone-tethered alkene can produce a bicyclic adduct. researchgate.netresearchgate.netacs.org A subsequent retro-aldol cleavage of this intermediate can then unveil the spiro[3.4]octane skeleton. researchgate.netacs.org This sequence effectively uses the [2+2] reaction to set the spirocyclic framework before rearranging to the final target.
The Paternò-Büchi reaction , a photochemical cycloaddition between a carbonyl compound and an alkene, can be employed to synthesize spirocyclic oxetanes. lancs.ac.ukchemistryworld.comrsc.orgresearchgate.net For example, the reaction of cyclopentanone with an appropriate alkene can form a 1-oxa-spiro[3.4]octane derivative. lancs.ac.uk While not directly yielding the carbocyclic ketone, these spirocyclic oxetanes are versatile intermediates that can be further transformed into the desired spiro[3.4]octanone system.
Semipinacol Rearrangements and Related Strain-Release Strategies for Spiro[3.4]octan-5-ones
Harnessing the energy stored in highly strained rings provides a powerful driving force for constructing complex molecular architectures. Semipinacol rearrangements of strained bicyclic systems have emerged as a particularly effective strategy for the synthesis of spiro[3.4]octan-5-ones.
A notable example involves the reaction of 3-sulfonylbicyclobutyl lithium reagents with cyclobutanones. nih.gov This addition generates a tertiary alcohol intermediate. Upon treatment with acid, this intermediate undergoes a highly efficient, strain-relocating semipinacol rearrangement. The process involves the expansion of one of the cyclopropane (B1198618) rings of the bicyclo[1.1.0]butane system to form the cyclopentanone ring, directly affording the this compound skeleton in good yields. nih.gov This methodology leverages the high ring strain of bicyclo[1.1.0]butanes (approximately 64 kcal/mol) to drive the desired transformation. nih.gov
Cascade and One-Pot Synthetic Protocols for this compound Analogues
For example, a tandem Michael addition/Wittig olefination has been developed for the catalytic and asymmetric synthesis of fluorinated spiro[3.4]octanone derivatives. researchgate.net This phosphine-catalyzed process involves the reaction of an ylide with a suitable Michael acceptor, leading to a cascade that constructs the spirocyclic system with high enantioselectivity. researchgate.net
Multicomponent domino reactions, such as the Knoevenagel/Michael/cyclization sequence, have been employed to synthesize complex spiro compounds in a single operation. nih.govunimi.it While often applied to heterocyclic systems, the principles can be adapted for carbocyclic targets. An organocatalytic cascade involving a Michael-Michael-aldol sequence has also been reported for the synthesis of spirooxindole derivatives, demonstrating a powerful method for building spirocyclic frameworks with excellent stereocontrol. nih.gov These one-pot procedures are highly convergent and atom-economical, representing a modern and sustainable approach to the synthesis of complex spirocycles. nih.govnih.govrsc.org
Enantioselective Synthesis of Chiral this compound Analogues
The development of methods to control the absolute stereochemistry at the spirocenter is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis of this compound analogues has been achieved through various strategies, with the chiral pool approach being a prominent example.
Chiral Pool Strategy in this compound Synthesis
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes, which can be used as starting materials in synthesis. nih.govescholarship.org This strategy leverages the inherent chirality of the starting material, which is carried through the synthetic sequence to the final product.
Terpenes like (-)-carvone (B1668593) and (+)-pulegone are common chiral pool starting materials for the synthesis of complex cyclic systems. researchgate.netsunderland.ac.uk Their rigid, chiral skeletons make them ideal precursors. For instance, a terpene could be chemically modified through ring-cleavage, functional group manipulation, and subsequent cyclization reactions to form one of the rings of the spiro[3.4]octanone target, with the original stereocenter(s) from the terpene directing the stereochemistry of the final product.
Carbohydrates represent another major source of chirality. Their poly-oxygenated and stereochemically rich structures can be synthetically manipulated to form carbocyclic frameworks. researchgate.net A suitably protected carbohydrate could be transformed into a chiral cyclopentane (B165970) or cyclobutane fragment, which would then be elaborated into the final chiral this compound derivative.
Asymmetric Catalysis for Stereoselective this compound Derivatization
The development of catalytic asymmetric methods to access enantioenriched this compound derivatives is a key area of research. These methods offer an efficient route to chiral molecules, avoiding the use of stoichiometric chiral auxiliaries.
Gold(I)-Catalyzed Cascade Cyclization: While specific examples for the direct synthesis of this compound using gold catalysis are not extensively documented in the provided results, the broader applicability of gold-catalyzed cascade cyclizations for constructing complex spirocyclic systems is well-established. These reactions typically involve the activation of an alkyne or allene by a gold(I) catalyst, followed by a series of intramolecular nucleophilic attacks and rearrangements to build the spirocyclic core. The stereochemical outcome is often controlled by the chiral ligand attached to the gold center.
Palladium-Catalyzed Carboetherification: Palladium catalysis has proven to be a versatile tool for the synthesis of spirocycles. While direct palladium-catalyzed carboetherification to form this compound is not explicitly detailed, related palladium-catalyzed tandem reactions have been employed to construct spiro-β-lactams. These reactions can involve in-situ generation of a ketene (B1206846) from an acid chloride, which then undergoes a [2+2] cycloaddition with an imine. uc.pt This highlights the potential for palladium catalysis in the construction of the four-membered ring of the spiro[3.4]octane system.
Chiral Auxiliary-Mediated Approaches to Spiro[3.4]octan-5-ones
The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in the synthesis of spiro[3.4]octan-5-ones and their derivatives. This approach involves covalently attaching a chiral molecule to the substrate, which directs the stereochemical course of a subsequent reaction.
One notable example involves the use of Evans oxazolidinone auxiliaries. researchgate.netresearchgate.net In the synthesis of the spiro-bicyclic β-lactone-γ-lactam system found in oxazolomycin, an Evans aldol reaction was employed to construct the substituted pyrrolidine (B122466) ring with high diastereoselectivity. researchgate.net Similarly, N-acyl thiazolidinethione chiral auxiliaries have been used in double diastereoselective acetate (B1210297) aldol reactions to synthesize simplactones, demonstrating excellent stereocontrol by the auxiliary. researchgate.net Another approach utilizes enantiopure sulfamides as chiral auxiliaries in the synthesis of spirocyclic compounds, where a stereoselective nucleophilic addition to an imine is a key step. uc.pt The chiral auxiliary is typically removed in a later step to afford the desired enantioenriched product.
| Chiral Auxiliary | Key Reaction | Application |
| Evans Oxazolidinone | Aldol Reaction | Synthesis of the spiro-bicyclic β-lactone-γ-lactam system of oxazolomycin. researchgate.netresearchgate.net |
| N-Acyl Thiazolidinethione | Aldol Reaction | Synthesis of simplactones. researchgate.net |
| Enantiopure Sulfamide | Nucleophilic Addition | Synthesis of spirocyclic compounds. uc.pt |
Diastereoselective Synthesis of Spiro[3.4]octane-Containing Heterocycles (e.g., Spiro-cephalosporins)
The diastereoselective synthesis of spiro[3.4]octane-containing heterocycles is of particular interest in medicinal chemistry. A novel method for generating spiro-cephalosporin compounds involves a Michael-type addition to the dihydrothiazine ring of a cephalosporin (B10832234) derivative. nih.govnih.goved.ac.uk This reaction, when conducted with various catechols under mildly basic conditions, leads to the stereoselective formation of spiro-cephalosporins. nih.govnih.gov The diastereomeric ratio of the products can be quite high, ranging from 8:1 to 14:1. nih.goved.ac.uk The p-methoxybenzyl (PMB) protecting group on the resulting spiro-cephalosporins can be subsequently removed to yield the functionally active carboxylic acids as single diastereomers in good yields. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Diastereomeric Ratio |
| Cephalosporin derivative | Pyrocatechol | K₂CO₃, Microwave | Spiro-cephalosporin | Single diastereomer |
| Cephalosporin derivative | Various Catechols | K₂CO₃, DMF | Spiro-cephalosporins | 8:1 to 14:1 nih.goved.ac.uk |
Strategic Derivatization and Functionalization of the this compound Framework
Synthesis of Spiro[3.4]octene and Spiro[3.4]octadiene Derivatives from this compound
The conversion of the carbonyl group in this compound into a double bond provides access to spiro[3.4]octene and spiro[3.4]octadiene derivatives. These unsaturated systems are valuable intermediates for further functionalization. Standard olefination reactions, such as the Wittig reaction, can be employed for this transformation. For instance, the reaction of a this compound with a phosphonium (B103445) ylide would yield the corresponding spiro[3.4]octene. The synthesis of spiro[3.4]octadiene would require a precursor with two carbonyl groups or a subsequent elimination reaction from a suitably functionalized spiro[3.4]octene.
Introduction of Heteroatoms into the Spiro[3.4]octane System (e.g., Oxa-, Aza-, Thia-analogs like 1,5-dioxaspiro[3.4]octane, 5-azaspiro[3.4]octane, 2,6-diazaspiro[3.4]octane)
The incorporation of heteroatoms into the spiro[3.4]octane framework leads to a diverse range of analogs with potentially altered physicochemical and biological properties.
Oxa-analogs: The synthesis of 1,5-dioxaspiro[3.4]octane has been achieved through a bromocation-induced cascade cyclization of a diol. clockss.orgcrossref.orgclockss.orgepa.gov This reaction proceeds with a high degree of diastereoselectivity to furnish the spiro-oxetane in a one-pot manner. clockss.org Another approach to oxa-spiro[3.4]octane derivatives involves the reaction of 3-diazochroman-4-one with an alkene, which proceeds through a Wolff rearrangement and a [2+2] cycloaddition to give a 6-oxa-spiro[3.4]octan-1-one core skeleton. lookchem.com
Aza-analogs: A variety of aza-spiro[3.4]octane derivatives have been synthesized. For instance, 5-azaspiro[3.4]octane derivatives can be prepared through several routes, including the use of chiral N-tert-butanesulfinyl imines in a three-step procedure involving diastereoselective addition, reduction, and intramolecular nucleophilic substitution. beilstein-journals.org The synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system has been accomplished using L-proline to prepare an optically active version, and a tandem aldol-lactonization for the racemic form. acs.orgnih.govfigshare.com Furthermore, an efficient synthesis of 2,6-diazaspiro[3.4]octane has been developed, providing orthogonally protected derivatives that are valuable building blocks in medicinal chemistry. thieme-connect.comresearchgate.net This synthesis was achieved with a higher yield than previously reported methods. thieme-connect.com
Thia-analogs: Step-economic and scalable syntheses of novel thia-azaspiro[3.4]octanes have been reported, designed to serve as multifunctional modules for drug discovery. nih.govnih.gov Enantioselective approaches to these spirocycles have also been developed. nih.gov
| Heteroatom Analog | Synthetic Method | Key Features |
| 1,5-Dioxaspiro[3.4]octane | Bromocation-induced cascade cyclization | High diastereoselectivity, one-pot reaction. clockss.org |
| 6-Oxa-spiro[3.4]octan-1-one | Wolff rearrangement and [2+2] cycloaddition | Forms a fused and spirocyclic oxygen-containing rigid skeleton. lookchem.com |
| 5-Azaspiro[3.4]octane | Chiral N-tert-butanesulfinyl imine chemistry | Stereoselective synthesis. beilstein-journals.org |
| 1-Oxo-2-oxa-5-azaspiro[3.4]octane | L-proline mediated synthesis or tandem aldol-lactonization | Access to both optically active and racemic forms. acs.orgnih.govfigshare.com |
| 2,6-Diazaspiro[3.4]octane | Multi-step synthesis | Provides orthogonally protected derivatives in improved yields. thieme-connect.com |
| Thia-azaspiro[3.4]octanes | Step-economic and scalable routes | Designed as multifunctional modules for drug discovery, enantioselective approaches available. nih.govnih.gov |
Elucidation of Reactivity and Reaction Mechanisms Pertaining to Spiro 3.4 Octan 5 One Systems
Ring-Opening and Ring-Closing Transformations of Spiro[3.4]octan-5-one Derived Structures
The reactivity of spiro[3.4]octane systems is significantly influenced by the strain of the four-membered ring, making them substrates for various ring-opening reactions. acs.org These transformations can be initiated by nucleophiles, electrophiles, radicals, or transition metal catalysts, leading to the formation of functionalized cyclobutanes and cyclobutenes. researchgate.netnih.govrsc.org The high-energy inter-bridgehead C1–C3 bond in related bicyclo[1.1.0]butane precursors, which exhibits significant p-character, is particularly susceptible to cleavage. nih.govrsc.org
Conversely, ring-closing reactions are pivotal in the synthesis of the spiro[3.4]octane framework. One notable method involves a tandem conjugate addition-Dieckmann cyclization protocol. lookchem.com For instance, the synthesis of 5-oxa-2-azaspiro[3.4]octane derivatives has been achieved through such sequences, highlighting the utility of ring-closing strategies in constructing these spirocyclic systems. lookchem.com Another powerful approach is the Staudinger synthesis, which has been employed to create spiro-β-lactams, including a 6-oxa-2-azaspiro[3.4]octan-1-one, through a [2+2] cycloaddition. researchgate.netuc.pt
Ring Expansion and Ring Contraction Reactions in Spiro[3.4]octane Chemistry
Ring expansion and contraction reactions represent key transformations in the chemistry of spiro[3.4]octane derivatives, allowing for the synthesis of alternative ring systems from the spirocyclic core. These reactions often proceed through carbocationic, carbenoid, or other reactive intermediates. wikipedia.org
Carbocationic rearrangements are a hallmark of spiro[3.4]octane chemistry, driven by the release of ring strain. The pinacol (B44631) rearrangement and, more commonly, the semipinacol rearrangement, are instrumental in transforming spiro[3.4]octane precursors into different cyclic structures. psgcas.ac.inrsc.org
A classic example is the acid-catalyzed rearrangement of 1,1'-bis(cyclobutane)-1,1'-diol, which readily converts to this compound. psgcas.ac.in The mechanism involves protonation of a hydroxyl group, loss of water to form a tertiary carbocation, followed by ring expansion of the adjacent cyclobutane (B1203170) ring. psgcas.ac.in
More recent synthetic strategies have utilized semipinacol rearrangements for the construction of the spiro[3.4]octane skeleton itself. Wipf and co-workers developed a method involving the addition of 3-sulfonylbicyclobutyl lithium reagents to cyclobutanones. nih.gov The resulting tertiary bicyclobutyl alcohols undergo an acid-mediated semipinacol rearrangement to furnish spiro[3.4]octan-5-ones. researchgate.netnih.govthieme-connect.com This rearrangement is believed to proceed through the formation of a strained cyclopropylcarbinyl-like cation, which then rearranges to the more stable spirocyclic ketone. nih.gov The driving force for these rearrangements is often the transformation of a primary or secondary carbocation into a more stable tertiary one, or the relief of ring strain. psgcas.ac.in
| Starting Material | Reagents/Conditions | Product | Rearrangement Type | Reference |
|---|---|---|---|---|
| 1,1'-Bis(cyclobutane)-1,1'-diol | Acid | This compound | Pinacol | psgcas.ac.in |
| [3-(Arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanol | Methanesulfonic acid (MsOH) | Substituted this compound | Semipinacol | researchgate.netnih.govthieme-connect.com |
| 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclobutan-1-ol | Acid | Azathis compound | Semipinacol | bris.ac.uk |
Ring contractions of cyclic ketones can be achieved via the Wolff rearrangement of α-diazoketones, which proceeds through a carbenoid intermediate. wikipedia.org While specific examples involving this compound are not extensively detailed in the provided literature, the general mechanism is well-established for converting cyclic ketones into ring-contracted products. wikipedia.org For instance, the photolysis of a diazo derivative of a tricyclic ketone related to spiropentane (B86408) was investigated for potential ring contraction. epa.gov This type of reaction, applied to a derivative of this compound, would be expected to yield a spiro[2.4]heptane carboxylic acid derivative.
The strained cyclobutane ring of spiro[3.4]octane systems is susceptible to electrophilic attack, which can initiate ring-opening and subsequent rearrangement cascades. nih.govrsc.orgbris.ac.uk Acid-catalyzed reactions, in particular, can lead to the formation of carbocationic intermediates that drive these transformations. psgcas.ac.in For example, the treatment of [3-(arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanols with acid leads to a semipinacol rearrangement, which is initiated by electrophilic activation. researchgate.net The inherent strain energy of the small ring serves as a potent driving force for these rearrangements. bris.ac.uk
Cycloaddition Chemistry of Spiro[3.4]octane-Derived Dienes
The introduction of unsaturation into the five-membered ring of the spiro[3.4]octane system generates dienes with unique reactivity in cycloaddition reactions, particularly the Diels-Alder reaction.
Spiro[3.4]octa-5,7-diene, a derivative of the spiro[3.4]octane framework, exhibits significantly enhanced Diels-Alder reactivity compared to non-spirocyclic analogues like 5,5-dimethylcyclopentadiene. nih.govresearchgate.net This increased reactivity is attributed to the spiro-fused cyclobutane ring, which pre-distorts the diene into a geometry that more closely resembles the transition state of the Diels-Alder reaction. nih.gov
Density functional theory (DFT) calculations have quantified this effect, showing that spiro[3.4]octa-5,7-diene dimerizes approximately 220,000 times faster than 5,5-dimethylcyclopentadiene. nih.govresearchgate.net The dimerization, a [4+2] cycloaddition where one molecule acts as the diene and another as the dienophile, is a key reaction for such reactive dienes. libretexts.org The Gibbs activation energy for the dimerization of spiro[3.4]octa-5,7-diene is calculated to be 26.6 kcal/mol, which is considerably lower than that for cyclopentadiene (B3395910) (28.8 kcal/mol) and 5,5-dimethylcyclopentadiene (33.9 kcal/mol). nih.gov This highlights how decreasing the size of the spiro-fused ring enhances the Diels-Alder reactivity of the cyclopentadiene moiety. nih.govresearchgate.net
| Diene | Gibbs Activation Energy (kcal/mol) | Relative Dimerization Rate (vs. diMe-Cp) | Reference |
|---|---|---|---|
| 5,5-Dimethylcyclopentadiene (diMe-Cp) | 33.9 | 1 | nih.gov |
| Cyclopentadiene (Cp) | 28.8 | 5,500 | nih.gov |
| Spiro[3.4]octa-5,7-diene (4-Cp) | 26.6 | 220,000 | nih.gov |
The enhanced reactivity is explained by the puckering of the cyclopentadiene ring. To achieve the envelope-like geometry of the Diels-Alder transition state, the diene's double bonds must distort out of plane. The spiro-fused cyclobutane ring forces the saturated carbon of the cyclopentadiene ring out of the plane defined by the four diene carbons, thus lowering the energy required to reach the transition state geometry. nih.gov
Mechanistic Insights into Other Key Organic Transformations of this compound
Beyond cycloadditions, the strained spirocyclic system of this compound undergoes several other significant organic transformations, primarily involving rearrangements and oxidations.
One of the key synthetic routes to this compound itself involves an acid-catalyzed pinacol-type rearrangement of 1,1'-bis(cyclobutane)-1,1'-diol. psgcas.ac.in The mechanism proceeds via protonation of a hydroxyl group, followed by the loss of a water molecule to generate a tertiary carbocation. A subsequent ring expansion of the adjacent cyclobutane ring relieves strain and forms the more stable five-membered cyclopentanone (B42830) ring of the this compound product. psgcas.ac.in A similar semipinacol rearrangement starting from the addition of 3-sulfonylbicyclobutyl lithium reagents to cyclobutanones also yields this compound isomers. nih.gov
The Baeyer-Villiger oxidation is another characteristic reaction for cyclic ketones, including this compound. sigmaaldrich.com This reaction involves the oxidation of the ketone to a lactone (a cyclic ester) using peroxy acids (like m-CPBA) or other peroxides. sigmaaldrich.com The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxy group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. In the case of this compound, the migration of the more substituted spiro carbon or the adjacent methylene (B1212753) carbon of the cyclopentane (B165970) ring would lead to the formation of two possible regioisomeric lactones. The Baeyer-Villiger oxidation has been successfully applied to related spirocyclic ketones, such as 6-oxa-spiro[3.4]octan-1-one, to produce 1,7-dioxa-spiro[4.4]nonan-2-one frameworks. lookchem.com
| Reaction Type | Reactant(s) | Product | Key Mechanistic Feature | Reference |
| Pinacol Rearrangement | 1,1'-Bis(cyclobutane)-1,1'-diol | This compound | Carbocation-mediated ring expansion | psgcas.ac.in |
| Semipinacol Rearrangement | 1-(Bicyclobutyl)cyclobutanol intermediate | This compound | Acid-mediated rearrangement | nih.gov |
| Baeyer-Villiger Oxidation | This compound (expected) | Spiro[cyclobutane-1,2'-oxepan]-7'-one / 1-Oxa-spiro[4.4]nonan-2-one | Criegee intermediate, migratory aptitude | sigmaaldrich.comthieme-connect.de |
| Strain-Release Spirocyclization | Bicyclo[1.1.0]butane derivative + Azomethine imine | 6,7-Diazaspiro[3.4]octane derivative | Lewis acid activation, intramolecular nucleophilic substitution | rsc.org |
Advanced Spectroscopic and Structural Characterization of Spiro 3.4 Octan 5 One and Its Analogues
Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of crystalline solids at an atomic resolution. For spirocyclic compounds, this technique provides precise data on bond lengths, bond angles, and the conformation of the fused ring systems. researchgate.net While a specific crystal structure for the parent spiro[3.4]octan-5-one is not widely reported, analysis of closely related analogues, such as cyclohexane-based γ-spirolactams, provides significant insight. For instance, the SC-XRD analysis of 2-azaspiro[4.5]decan-1-one revealed that the five-membered lactam ring adopts an envelope conformation, while the six-membered cyclohexane (B81311) ring exists in a stable chair conformation. researchgate.net Such analyses are crucial for confirming the stereochemistry at the spiro center and any other chiral centers within the molecule.
Table 1: Representative Crystallographic Data for a Spirocyclic Analogue (2-azaspiro[4.5]decan-1-one) Data sourced from related research for illustrative purposes. researchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.15 |
| b (Å) | 16.92 |
| c (Å) | 16.68 |
| β (°) | 113.5 |
| Volume (ų) | 6775 |
| Z (molecules/unit cell) | 32 |
| Conformation (Lactam Ring) | Envelope |
| Conformation (Cyclohexane) | Chair |
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of its unique atomic connectivity.
The ¹H NMR spectrum is expected to show complex multiplets for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the cyclopentanone (B42830) ring adjacent to the carbonyl group (α-protons) would appear at a distinct chemical shift compared to the other ring protons.
The ¹³C NMR spectrum is characterized by a key signal in the downfield region (δ > 200 ppm), which is indicative of the ketone carbonyl carbon. rsc.org The spiro carbon, a quaternary center, would also have a characteristic chemical shift. The remaining signals correspond to the methylene carbons of the cyclobutane (B1203170) and cyclopentanone rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on standard chemical shift ranges and data from analogous compounds.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~215 |
| α-CH₂ (to C=O) | ~2.3 - 2.5 | ~38 |
| β-CH₂ (to C=O) | ~1.9 - 2.1 | ~25 |
| Spiro-C | - | ~55 |
| Cyclobutane CH₂ | ~1.8 - 2.2 | ~32 |
| Cyclobutane CH₂ | ~1.8 - 2.2 | ~15 |
To unambiguously assign these signals, two-dimensional (2D) NMR techniques are essential. uobaghdad.edu.iq
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to trace the proton connectivity within each ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C spectra. arxiv.org
High-Resolution Mass Spectrometry for Molecular Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govrsc.org For this compound, the molecular formula is C₈H₁₂O. HRMS can distinguish this composition from other potential formulas that might have the same nominal mass.
The technique provides an experimental mass value accurate to several decimal places, which can then be compared to the theoretical exact mass calculated for a proposed formula. Agreement between the experimental and theoretical mass confirms the elemental composition of the molecule.
Table 3: Molecular Compositional Analysis of this compound by HRMS
| Parameter | Value |
| Molecular Formula | C₈H₁₂O |
| Calculated Exact Mass | 124.088815 Da |
| Observed Mass (HRMS) | 124.0888 +/- 0.0005 Da (Typical) |
| Mass Accuracy (ppm) | < 5 ppm (Typical) |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. Due to the ring strain of the five-membered cyclopentanone ring, this absorption is expected to appear at a relatively high frequency, typically in the range of 1745-1750 cm⁻¹. nih.gov This is higher than the C=O stretch in a six-membered ring ketone (e.g., cyclohexanone, ~1715 cm⁻¹). Other significant absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is typically less intense than in the IR spectrum. However, the symmetric vibrations of the carbon skeleton are often more prominent in Raman, offering additional structural insights.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1745 - 1750 | Strong |
| C-H (sp³ alkanes) | Stretch | ~2850 - 2960 | Medium |
| CH₂ | Scissoring (Bend) | ~1465 | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for studying chiral molecules—those that are non-superimposable on their mirror images (enantiomers). This compound itself is an achiral molecule because it possesses a plane of symmetry. Therefore, it does not absorb left- and right-circularly polarized light differently and is CD-silent.
However, the introduction of a substituent onto either ring system can render the molecule chiral, leading to the existence of enantiomers. For these chiral analogues of this compound, CD spectroscopy becomes an indispensable tool.
The two enantiomers of a chiral spiro ketone will produce CD spectra that are perfect mirror images of each other, a phenomenon known as the Cotton effect. The sign (positive or negative) of the Cotton effect is directly related to the molecule's absolute configuration (the specific three-dimensional arrangement of its atoms, designated as R or S). By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of a specific enantiomer can be unequivocally determined.
Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. rsc.org A racemic mixture (50:50 of each enantiomer) is CD-inactive. For a mixture enriched in one enantiomer, the magnitude of the CD signal is directly proportional to the excess of that enantiomer, providing a quantitative measure of its optical purity.
Computational and Theoretical Studies on Spiro 3.4 Octan 5 One Molecular Architecture
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations serve as powerful tools for elucidating the intricate structural and electronic properties of molecules like Spiro[3.4]octan-5-one. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the molecule's preferred three-dimensional arrangement, reactivity, and the nature of its chemical bonds, complementing experimental findings. mdpi.com
Geometry optimization calculations are fundamental to understanding the molecular structure of this compound. These computations seek to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For spirocyclic systems, this process is crucial for defining the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. The spiro-junction, where the cyclobutane (B1203170) and cyclopentanone (B42830) rings are joined, imposes significant geometric constraints.
Computational studies on related C8H14 isomers, including spiro[3.4]octane, have been performed using DFT methods such as B3LYP with basis sets like 6-311G*. atlantis-press.com These studies help to map out the potential energy surface, revealing the relative stabilities of different isomers and their conformers. For this compound, calculations would typically reveal that the cyclopentanone ring adopts an envelope or twist conformation to minimize steric strain, while the cyclobutane ring is puckered. The spiro carbon atom forces the two rings into a nearly perpendicular orientation. The relative energy of spiro[3.4]octane has been calculated to be 20.44 kcal/mol higher than the most stable C8H14 isomer, bicyclo[3.2.1]octane, indicating its inherent strain. atlantis-press.com
The energetic landscape of this compound is characterized by these stable conformations as local minima. The energy barriers between different conformers can also be calculated, providing information on the molecule's flexibility at different temperatures.
Table 1: Calculated Relative Energies of C8H14 Isomers This table presents data for the parent hydrocarbon, spiro[3.4]octane, to illustrate the energetic position of this spirocyclic framework relative to other isomers.
| Isomer | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Bicyclo[3.2.1]octane | B3LYP/6-311G | 0.00 | atlantis-press.com |
| cis-Octahydropentalene | B3LYP/6-311G | 0.24 | atlantis-press.com |
| Bicyclo[2.2.2]octane | B3LYP/6-311G | 0.70 | atlantis-press.com |
| Spiro[3.4]octane | B3LYP/6-311G | 20.44 | atlantis-press.com |
| Spiro[2.5]octane | B3LYP/6-311G* | 22.40 | atlantis-press.com |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. uni-muenchen.de The MEP is calculated to understand how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netuni-muenchen.de
For this compound, an MEP analysis would highlight the carbonyl group (C=O) as the most prominent feature. The electronegative oxygen atom creates a region of intense negative electrostatic potential, making it the primary site for interaction with electrophiles and for hydrogen bonding. Conversely, the areas around the hydrogen atoms of the aliphatic rings would exhibit positive potential. This analysis is crucial for understanding the regioselectivity of reactions involving this ketone. The MEP provides a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de
Natural Bond Orbital (NBO) analysis transforms the complex wavefunction of a molecule into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.de This method provides quantitative insights into the interactions between these orbitals, which are key to understanding molecular stability and reactivity. researchgate.netwisc.edu
Quantitative Assessment of Molecular Strain and Stability in Spiro[3.4]octane Systems
The unique spirocyclic structure of this compound, featuring a four-membered ring fused to a five-membered ring through a single carbon, results in significant ring strain. This strain influences the molecule's stability, reactivity, and heat of formation.
Strain energy (SE) is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free analogue. swarthmore.edu One of the most reliable methods for calculating SE is through the use of hypothetical isodesmic or homodesmotic reactions. uni-muenchen.de These are reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for a high degree of error cancellation in quantum chemical calculations. uni-muenchen.denih.gov The strain energy is then determined from the calculated enthalpy change of this reaction. anu.edu.au
For a spiroalkane like spiro[3.4]octane, a homodesmic reaction would break the molecule down into simpler, strain-free alkane fragments while conserving the number of each type of C-C and C-H bond and the number of primary, secondary, tertiary, and quaternary carbons.
An alternative, more direct approach involves the use of computational group increments. swarthmore.edumdpi.com In this method, the strain-free energy of a molecule is estimated by summing the energy contributions of its constituent groups (e.g., -CH2-, -CH-, >C<). The strain energy is the difference between the total energy of the molecule calculated by a high-level quantum method and this estimated strain-free energy.
Table 2: Calculated Strain Energies (SE) for Related Cyclic and Spirocyclic Hydrocarbons
| Compound | Strain Energy (kcal/mol) | Computational Method/Reference |
|---|---|---|
| Cyclopropane (B1198618) | 27.6 | Experimental |
| Cyclobutane | 26.4 | Experimental |
| Cyclopentane (B165970) | 6.5 | Experimental |
| Spiropentane (B86408) | 64.6 | G2MP2 acs.org |
| Spiro[2.3]hexane | 54.9 | Group Equivalents mdpi.com |
Note: The presence of the ketone functional group in this compound will influence the total strain energy relative to the parent hydrocarbon, spiro[3.4]octane.
In polycyclic systems, the total strain energy is not always a simple sum of the strain energies of the individual constituent rings. The additional strain that arises from the fusion of rings is termed Excess Strain Energy (ESE). uu.nl ESE is defined as the total strain energy of the spirocycle minus the sum of the strain energies of its component monocycles. uu.nl
ESE = SE(spirocycle) - ΣSE(monocycles)
This value provides insight into the additional destabilization (or in some cases, stabilization) caused by the spiro-junction. For systems where small rings are spiro-fused, such as in triangulanes, the ESE can be significant, reaching over 8 kcal/mol per spiro atom. uu.nlcambridgescholars.com However, studies have shown that when larger rings are involved, the excess strain can become negligible or even negative, the latter suggesting a stabilizing interaction. uu.nl For a system like spiro[3.4]octane, which fuses a cyclobutane (SE ≈ 26.4 kcal/mol) and a cyclopentane (SE ≈ 6.5 kcal/mol), the ESE is expected to be relatively small compared to systems composed entirely of three-membered rings. uu.nl This suggests that the spiro-fusion of a four- and five-membered ring does not introduce a large amount of additional strain beyond what is present in the individual rings.
Computational Reaction Mechanism Investigations and Transition State Analysis
Detailed computational investigations into the reaction mechanisms and transition states specifically for this compound are limited in published research. However, computational methods, particularly Density Functional Theory (DFT), have been applied to study the reactivity of closely related compounds derived from it.
One notable area of study involves the Diels-Alder reactivity of Spiro[3.4]octa-5,7-diene, a compound synthesized from this compound. researchgate.net DFT calculations were employed to understand how the strained spirocyclic core influences the diene's reactivity. The key findings from these theoretical studies reveal that the spirocyclization significantly enhances the Diels-Alder reactivity compared to non-spirocyclic analogues like 5,5-dimethylcyclopentadiene. researchgate.net
The computational analysis focused on the following aspects:
Reaction Energetics: Calculations of the activation energies for the Diels-Alder reaction provide a quantitative measure of reaction feasibility and rate. For instance, the dimerization of Spiro[3.4]octa-5,7-diene was predicted by DFT to be 220,000 times faster than that of 5,5-dimethylcyclopentadiene. researchgate.net Similarly, its reaction with ethylene (B1197577) was calculated to be 1,200 times faster. researchgate.net
Transition State Geometries: Analysis of the transition state structures helps to elucidate the synchronous or asynchronous nature of the bond-forming processes in the Diels-Alder reaction. The strain imposed by the four-membered ring in the spiro compound is believed to lower the energy of the transition state, thereby accelerating the reaction.
Thermal Rearrangement: Beyond cycloadditions, the thermal rearrangement of Spiro[3.4]octa-5,7-diene into Bicyclo[3.3.0]octadiene isomers has been mechanistically evaluated. researchgate.net Kinetic studies of this gas-phase reaction, supported by computational interpretation, point towards a concerted vulcanchem.comacs.org-alkyl sigmatropic shift as the operative mechanism. researchgate.net
These computational findings highlight how the unique structural feature of the spiro[3.4]octane framework, originating from this compound, can be used to tune the reactivity of derivative molecules.
Table 1: Comparative Diels-Alder Reactivity Data (DFT Calculations)
| Reacting Diene | Reaction | Relative Rate (Compared to 5,5-dimethylcyclopentadiene) |
|---|---|---|
| Spiro[3.4]octa-5,7-diene | Dimerization | 220,000x faster |
| Spiro[3.4]octa-5,7-diene | Reaction with Ethylene | 1,200x faster |
Source: Based on data from ResearchGate. researchgate.net
Conformational Analysis and Stereochemical Prediction through Molecular Modeling
The conformational landscape of this compound is defined by the interplay between the five-membered cyclopentanone ring and the four-membered cyclobutane ring, which are joined at the spiro-carbon. The cyclopentanone ring is flexible and can adopt various envelope and twist conformations, while the cyclobutane ring is puckered.
Molecular modeling can be used to determine the relative energies of these different conformers and to predict the most stable three-dimensional structure. While specific, peer-reviewed conformational analysis studies exclusively for this compound are not prominent, general principles of alicyclic chemistry allow for a theoretical prediction of its structure.
Cyclopentanone Ring Conformation: The five-membered ring likely adopts an envelope conformation to minimize angle strain and torsional strain. The carbonyl group influences the preferred conformation.
Cyclobutane Ring Conformation: The cyclobutane ring is not planar and exists in a puckered conformation to relieve some of its inherent angle strain.
For derivatives of spiro[3.4]octane systems, computational methods like DFT have been used to predict stable conformers. For example, in substituted azaspiro[3.4]octan-5-ones, DFT calculations have identified distinct conformers based on the puckering of the rings. vulcanchem.com Although this data is for an analogous heterocyclic system, it underscores the utility of molecular modeling in predicting stereochemical outcomes and understanding conformational preferences in this class of spiro-compounds. Without specific published data for this compound, a similar approach would be necessary to elucidate its precise conformational minima and the energy barriers between them.
Table 2: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O | PubChem nih.gov |
| Molecular Weight | 124.18 g/mol | PubChem nih.gov |
| XLogP3-AA | 1.3 | PubChem nih.gov |
| Polar Surface Area | 17.1 Ų | PubChem nih.gov |
Source: PubChem. nih.gov
Strategic Applications and Biomedical Potential of Spiro 3.4 Octan 5 One Frameworks
Spiro[3.4]octan-5-one as a Privileged Scaffold in Medicinal Chemistry
The spiro[3.4]octane moiety is increasingly recognized as a "privileged structure" in drug discovery, a concept that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. sigmaaldrich.comrsc.org The conformational restriction and three-dimensional character of the spiro[3.4]octane core make it an attractive starting point for the design of novel therapeutic agents, offering improvements in potency, selectivity, and pharmacokinetic properties. rsc.org
The versatility of the spiro[3.4]octane scaffold is evident in its application across a diverse range of therapeutic areas, including the development of anti-hyperglycemic agents, monoacylglycerol lipase (B570770) (MAGL) inhibitors, antitubercular leads, and hepatitis C virus (HCV) replication inhibitors.
Anti-hyperglycemic agents: Derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have been investigated as selective antagonists for the somatostatin (B550006) receptor subtype 5 (SSTR5). These antagonists have demonstrated the ability to enhance insulin (B600854) secretion and lower blood glucose levels in preclinical models of type 2 diabetes.
MAGL inhibitors: Spirocyclic compounds, including those with a spiro[3.4]octane core, have been developed as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. rsc.org One notable example is a derivative featuring a 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate scaffold, which has shown the ability to increase the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain, suggesting potential for the treatment of neurodegenerative diseases and other central nervous system disorders. rsc.org
Antitubercular leads: Researchers have explored the periphery of the 2,6-diazaspiro[3.4]octane core to develop potent antitubercular agents. researchgate.net By attaching a nitrofuran carboxamide, a series of compounds with significant in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv were synthesized. One lead compound from this series exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL. researchgate.net
HCV replication inhibitors: Novel spirocyclic piperidine (B6355638) analogs attached to a pyrazolo[1,5-a]pyridine (B1195680) core have been designed as inhibitors of HCV replication. These compounds target the viral non-structural protein 4B (NS4B). One dispiro compound demonstrated excellent in vitro anti-HCV activity with EC50 values of 1.5 nM and 1.2 nM against genotype 1a and 1b replicons, respectively.
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The spiro[3.4]octane core is an excellent platform for such modifications. For instance, in the development of MAGL inhibitors, various spiro scaffolds have been generated as bioisosteres of a 3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.nuph.edu.uaoxazin-6-yl moiety, leading to compounds with higher lipophilic ligand efficiency (LLE). Current time information in Bangalore, IN.
Furthermore, diversification of the molecular periphery around the spiro[3.4]octane core has proven to be a successful strategy. In the context of antitubercular drug discovery, exploration of different substituents on a 2,6-diazaspiro[3.4]octane building block, including various azole groups, has led to the identification of highly potent compounds. researchgate.net This highlights the potential of the spiro[3.4]octane framework to serve as a central scaffold from which a library of diverse compounds can be generated for screening against various biological targets.
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for potent bioactivity.
In the development of MAGL inhibitors, SAR studies revealed that the stereochemistry of the spirocyclobutane ring is critical for activity. Docking studies suggested that while a spiroazetidine and a (2r,4s)-spirocyclobutane could efficiently bind to the active site of MAGL, the (2s,4r)-spirocyclobutane stereoisomer was predicted to lose a key interaction. Current time information in Bangalore, IN.
For antitubercular agents based on the 2,6-diazaspiro[3.4]octane core, SAR studies have focused on modifying the substituents attached to the nitrogen atoms of the diazaspire. These studies have shown that the nature of these substituents significantly influences the antimycobacterial activity.
The following table summarizes the biological activities of some spiro[3.4]octane derivatives:
| Compound Class | Target | Key Structural Features | Observed Activity |
|---|---|---|---|
| Anti-hyperglycemic agents | SSTR5 | 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core | Enhanced insulin secretion, lowered blood glucose |
| MAGL inhibitors | MAGL | 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate | Increased brain 2-AG levels |
| Antitubercular leads | M. tuberculosis | 2,6-diazaspiro[3.4]octane with nitrofuran carboxamide | MIC of 0.016 μg/mL |
Contributions to Organic Synthesis and Materials Science
Beyond its biomedical applications, the spiro[3.4]octane framework is a valuable tool in organic synthesis and has found applications in the development of advanced materials.
Chiral, non-racemic spiro[3.4]octane derivatives are valuable building blocks for the asymmetric synthesis of complex natural products. Their rigid, three-dimensional structure allows for a high degree of stereocontrol in subsequent chemical transformations. The synthesis of such chiral building blocks can be achieved through various methods, including asymmetric catalysis. acs.org For example, a copper-catalyzed asymmetric Kinugasa/Michael addition cascade reaction has been developed for the synthesis of chiral 2,6-diazaspiro[3.4]octane-1,5-diones. acs.org These chiral spirocycles can then be elaborated into more complex molecular architectures, providing access to novel and diverse chemical space for drug discovery and natural product synthesis.
The unique structural and electronic properties of spiro compounds, including those based on the spiro[3.4]octane framework, make them attractive candidates for applications in materials science. Their rigid, non-planar structure can disrupt intermolecular packing and prevent crystallization, which is beneficial for the formation of amorphous thin films with good morphological stability, a desirable property for organic electronic devices.
Charge-transport materials: Spiro compounds are utilized as charge-transporting materials in various electronic devices. google.com The covalent linkage of two different conjugated systems through a spiro center allows for the independent tuning of their electronic properties, such as charge-injection and light-emission, within a single molecule. google.com
Organic Light-Emitting Diodes (OLEDs): The use of spiro compounds in the active layers of OLEDs can enhance their performance and longevity. google.com Their solubility in common organic solvents and improved film-forming properties facilitate the fabrication of these devices. google.com The rigid spiro core helps to maintain a separation between chromophores, which can reduce detrimental quenching effects and improve the efficiency of the device.
Conclusion and Future Research Directions in Spiro 3.4 Octan 5 One Chemistry
Remaining Challenges in Synthetic Accessibility and Scalability for Spiro[3.4]octan-5-one Derivatives
Despite recent advances, the synthesis of this compound and its substituted analogues continues to present notable challenges, particularly concerning accessibility and scalability. The construction of the spirocyclic core, which features a quaternary carbon center, is often a synthetic bottleneck. mdpi.com Many existing methods, while effective at a laboratory scale, face limitations when larger quantities are required for extensive biological screening or material science applications.
One of the primary difficulties lies in the limited availability of general and modular synthetic methodologies that can be easily adapted to produce a wide array of functionalized spiro[3.4]octane derivatives. rsc.org Research has often focused on specific target molecules rather than developing broad-scope synthetic strategies. rsc.org Furthermore, some synthetic routes require harsh reaction conditions, expensive, or unstable reagents, which can impede their widespread adoption and scalability. researchgate.net
For instance, while methods involving the rearrangement of bicyclic precursors or cycloaddition reactions have been developed, their applicability for creating substituted and chiral versions of this compound has been limited. nih.gov Even promising modern techniques, such as those utilizing highly strained precursors like bicyclo[1.1.0]butanes (BCBs), are still in the early stages of exploration for accessing this specific spirocyclic scaffold. rsc.orgresearchgate.net The scalability of such methods can be problematic; while some procedures have been successfully scaled to the gram researchgate.netresearchgate.net or even 100-gram scale acs.orgacs.org, these are often specific examples and not universally applicable to all desired derivatives. The transition from small-scale discovery to large-scale production remains a significant hurdle for many synthetic sequences. acs.org
| Synthetic Challenge | Description | Relevant Findings |
| Quaternary Carbon Formation | The central spiro-carbon is a quaternary center, the construction of which is inherently difficult. mdpi.com | Methodologies often involve multi-step sequences or specialized reagents. |
| Scalability | Many published syntheses are performed on a small scale (milligram to gram). researchgate.netacs.orgacs.org | A few methods have demonstrated scalability, but this is not yet a general feature. acs.orgacs.org |
| Substrate Scope | Existing methods may have a narrow substrate scope, limiting the diversity of accessible derivatives. rsc.orgnih.gov | There is a high demand for more general and modular synthetic routes. rsc.org |
| Reagent Cost & Stability | Some synthetic routes rely on costly or hazardous reagents, hindering industrial application. researchgate.net | Development of methods using readily available feedstock chemicals is an important goal. researchgate.net |
Emerging Methodologies for Enhanced Stereocontrol and Diversification
Addressing the challenges of synthesis and stereochemistry is a key focus of current research. Several innovative methodologies are emerging that promise greater control over the three-dimensional architecture of this compound derivatives and allow for broader diversification of the scaffold.
A significant area of development is the use of catalysis to achieve high levels of stereocontrol. For example, scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines has been shown to produce 6,7-diazaspiro[3.4]octane frameworks, with initial studies showing that chiral catalysts can induce enantioselectivity. researchgate.net Similarly, synergistic catalysis combining a palladium(0) catalyst with a chiral secondary amine has been successfully employed in Conia-ene type reactions to generate chiral spiroisoxazolone derivatives with high diastereoselectivity (up to 20:1) and enantioselectivity (up to 99% ee). acs.org
Photoredox catalysis is another modern strategy being explored. A photoredox-mediated spirocyclisation using alkene-tethered BCBs has been developed, allowing for the modular construction of unique spirocycles, including rare aza- and oxaspiro[3.4]octanes. bris.ac.uk These methods highlight a move towards using visible light to drive complex chemical transformations under mild conditions.
Strain-release driven reactions are also proving to be powerful tools. An elegant synthesis of spiro[3.4]octan-5-ones was reported via the addition of 3-sulfonylbicyclobutyl lithium reagents to cyclobutanones, followed by an acid-mediated semipinacol rearrangement. nih.gov This approach leverages the inherent strain in the bicyclobutane starting material to drive the formation of the desired spirocyclic product. nih.gov
| Emerging Methodology | Key Features | Reported Success |
| Scandium-Catalyzed Spirocyclization | Uses bicyclo[1.1.0]butanes (BCBs) as precursors; potential for asymmetric catalysis. researchgate.net | Access to novel 6,7-diazaspiro[3.4]octanes; preliminary enantioselective results achieved. researchgate.net |
| Synergistic Pd(0)/Amine Catalysis | Conia-ene type reaction for the synthesis of spiroisoxazolones. acs.org | High diastereoselectivity (up to 20:1) and enantioselectivity (up to 99% ee). acs.org |
| Photoredox-Mediated Spirocyclisation | Utilizes visible light catalysis with alkene-tethered BCBs. bris.ac.uk | Modular construction of unique spirocycles, including heteroatom-containing variants. bris.ac.uk |
| Strain-Release Rearrangements | Addition of metallated bicyclobutanes to cyclobutanones followed by semipinacol rearrangement. nih.gov | Efficient, stereospecific formation of the this compound core. nih.gov |
Untapped Reactivity Pathways and Mechanistic Discoveries within Spiro[3.4]octane Systems
The unique structural and electronic properties of the spiro[3.4]octane skeleton, stemming from the strained cyclobutane (B1203170) ring, suggest that many of its reactivity pathways remain untapped. Deeper mechanistic understanding of existing transformations and the exploration of novel reactions are crucial for unlocking the full synthetic potential of this scaffold.
Mechanistic studies on reactions like the scandium-catalyzed spirocyclization of BCBs have proposed the involvement of cationic intermediates, which could be harnessed for further functionalization. nih.gov Understanding the nature of such intermediates—whether they are radical, anionic, or cationic—is key to predicting and controlling reaction outcomes. bris.ac.uknih.gov For example, mechanistic experiments involving radical-trapping agents have helped to rule out radical pathways in certain spirocyclization reactions. nih.gov
The high degree of ring strain in precursors like bicyclo[1.1.0]butanes (BCBs) serves as a powerful driving force for transformations. rsc.orgnih.gov The exploration of BCBs in spirocyclization reactions is still limited, and there is significant potential to expand this chemistry. researchgate.netnih.gov For example, the development of new cycloaddition strategies or the use of BCBs with different activating groups could lead to a host of novel spiro[3.4]octane derivatives.
Furthermore, the ketone functionality in this compound itself is a versatile handle for a wide range of transformations that have not been fully explored. Reactions such as Baeyer-Villiger oxidations can transform the cyclobutanone (B123998) motif into a γ-butyrolactone, providing access to 1,7-dioxa-spiro[4.4]nonan-2-one frameworks. lookchem.com The development of stereoselective reductions, additions, and alpha-functionalization reactions specific to the this compound system could vastly increase the chemical space accessible from this core structure.
Prospects for Novel Therapeutic and Material Applications of this compound Scaffolds
The spiro[3.4]octane scaffold is considered a privileged structure in medicinal chemistry. rsc.orgresearchgate.netnih.gov Its inherent three-dimensionality is a highly desirable feature in modern drug discovery, as it allows for better spatial orientation of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to flat aromatic systems. researchgate.netbldpharm.com
Compounds containing the spiro[3.4]octane motif have already shown remarkable biological activity, particularly in the area of oncology. rsc.orgresearchgate.netnih.gov The rigid framework can help to pre-organize pharmacophoric elements, leading to more effective interactions with biological targets. bldpharm.com There is immense potential for the development of new therapeutic agents based on this scaffold for a range of diseases, including infections and metabolic disorders. rsc.orgnih.gov For example, derivatives like 2,6-diazaspiro[3.4]octane have been used to develop potent antitubercular agents. semanticscholar.org
Beyond medicinal chemistry, the unique properties of this compound and its derivatives suggest potential applications in materials science. ontosight.ai The high strain energy of the cyclobutane ring could be harnessed in the design of new polymers or functional materials. rsc.org For instance, ring-opening polymerization of spirocyclic monomers can lead to polymers with unique architectures and properties. While this area is significantly less explored than the therapeutic applications, the use of spiro[3.4]octane derivatives as building blocks for novel materials represents a promising, albeit nascent, field of future research. ontosight.aisigmaaldrich.com
Q & A
Q. What are the established synthetic routes for Spiro[3.4]octan-5-one, and how do reaction conditions influence yield?
this compound derivatives are synthesized via cyclization reactions. For example, iodinated derivatives (e.g., 1-iodothis compound) are prepared using a general procedure (GP6) starting from bicyclic alcohols. Key parameters include solvent choice (e.g., Et₂O/Pentane gradients for purification), reaction time, and stoichiometry. Yields typically range from 56% to 64%, with diastereomeric ratios (dr) determined via ¹H NMR integration of crude mixtures . Column chromatography is critical for isolating pure products.
Q. How is this compound characterized structurally, and what spectroscopic data are essential for validation?
¹H NMR is the primary tool for structural elucidation. For example, 6,6-dimethyl-spiro[3.4]octan-5-one (CAS 2305079-86-9) exhibits distinct proton signals for the spirocyclic and methyl groups. Peaks corresponding to the ketone moiety and methyl substituents must align with predicted splitting patterns. Comparative analysis with derivatives (e.g., dimethyl or hydroxylated analogs) helps confirm assignments. Raw NMR data should be tabulated for reproducibility .
Advanced Research Questions
Q. What strategies optimize acid-catalyzed cyclization of this compound derivatives into bicyclic compounds?
Acid-catalyzed cyclization of this compound derivatives (e.g., 21–25) into bicyclo[3.3.0]octenes requires precise control of catalyst strength, temperature, and steric effects. For instance, sulfuric acid promotes ring closure, but yields depend on substituent positioning. Mechanistic studies (e.g., isotopic labeling) and computational modeling can clarify transition states. Reaction progress should be monitored via GC-MS or TLC to minimize byproducts .
Q. How can conflicting yield data in this compound synthesis be resolved?
Discrepancies in reported yields (e.g., 56% vs. 64%) often arise from purification efficiency or diastereomer separation. Researchers should:
Q. What role does this compound play as a volatile organic compound (VOC) marker in plant-pathogen interactions?
this compound is identified as a biomarker for Fusarium sambucinum infections in potatoes. Its detection involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Researchers must validate its specificity against other pathogens (e.g., F. oxysporum) and correlate concentration with disease progression. Data should be presented in tables comparing VOC profiles across infected and control samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
